molecular formula C16H13ClO5S B2790541 1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone CAS No. 868256-03-5

1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone

Cat. No.: B2790541
CAS No.: 868256-03-5
M. Wt: 352.79
InChI Key: LCAQLWFYWXLHRB-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone is a chemical compound of significant interest in agricultural and pharmaceutical research. Its core structure, featuring the 1,3-benzodioxole moiety, is found in compounds that act as potent agonists of the auxin receptor Transport Inhibitor Response 1 (TIR1) . Researchers utilize this compound and its analogs to probe and enhance root system architecture in plants; for instance, closely related derivatives have demonstrated a remarkable ability to promote primary root growth in model organisms like Arabidopsis thaliana and Oryza sativa (rice) by modulating auxin response pathways and down-regulating root growth-inhibiting genes . Molecular docking studies suggest that such compounds exhibit a strong binding affinity with the TIR1 receptor, positioning them as a promising scaffold for the development of novel plant growth regulators aimed at improving crop resilience and yield . Furthermore, the 1,3-benzodioxole pharmacophore is widely investigated in medicinal chemistry for its versatile biological activities, which include serving as a key structural component in compounds with potential antiviral and antimicrobial applications . This product is intended for research purposes only to further explore these and other potential mechanisms and applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO5S/c17-12-2-4-13(5-3-12)23(19,20)8-7-14(18)11-1-6-15-16(9-11)22-10-21-15/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAQLWFYWXLHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone, commonly referred to as compound 868256-03-5, is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClO5S. The compound features a benzodioxole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular Weight352.79 g/mol
CAS Number868256-03-5
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, which are key players in signal transduction pathways. GPCRs are involved in numerous physiological processes and are common drug targets .
  • Inhibition of Enzymatic Activity : The sulfonyl group in the structure suggests potential inhibitory effects on certain enzymes, which could be explored for therapeutic applications.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which could contribute to their protective effects against oxidative stress in cells.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on similar compounds to assess their effects on cancer cell lines. Preliminary results suggest that modifications to the benzodioxole structure can enhance cytotoxic effects against specific cancer types.

Case Studies

Several case studies highlight the importance of structure-activity relationships (SAR) in determining the efficacy of benzodioxole derivatives:

  • Study A : A derivative with a similar sulfonyl group exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 25 µM.
  • Study B : Another related compound showed promising results in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications can lead to increased antimicrobial potency.

Toxicological Profile

The safety profile of this compound has not been extensively studied. However, compounds with similar functionalities have been evaluated for toxicity and generally exhibit low acute toxicity levels. Further toxicological assessments are necessary to establish safe dosage ranges for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(1,3-benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone becomes evident when compared to analogs with variations in substituents, backbone modifications, or electronic properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Structural Relevance Source
This compound (Target) C₁₆H₁₁ClO₅S 362.77 g/mol -SO₂-(4-ClC₆H₄), 1,3-benzodioxole Potential enzyme inhibition (e.g., kinases)
1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone C₁₅H₈ClF₅OS 366.73 g/mol -S-(C₆F₅), 4-ClC₆H₄ Enhanced lipophilicity due to -SF₅
3-(1,3-Benzodioxol-5-ylamino)-1-(4-chlorophenyl)-1-propanone C₁₆H₁₄ClNO₃ 303.74 g/mol -NH-(benzodioxol), 4-ClC₆H₄ Amino group enables hydrogen bonding
1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone C₁₇H₁₅O₃S 307.36 g/mol -S-(4-MeC₆H₄), benzodioxole Reduced steric hindrance from -CH₃
1-(1,3-Benzodioxol-5-yl)-3-(2,4-dimethoxyphenyl)-1-propanone C₁₇H₁₆O₅ 300.30 g/mol -OCH₃ (2,4-dimethoxy), benzodioxole Antioxidant potential in natural products

Key Findings :

Electron-Withdrawing vs. Pentafluorophenyl-sulfanyl (C₆F₅S-) in the compound from increases metabolic stability and hydrophobicity, making it more suitable for membrane permeability studies .

Bioactivity Implications: The amino-substituted analog () may exhibit hydrogen-bonding interactions with biological targets, but its lower molecular weight (303.74 g/mol) compared to the target compound (362.77 g/mol) could reduce binding affinity . Methoxy-substituted derivatives (e.g., 2,4-dimethoxy in ) are associated with antioxidant activity in natural products but lack the sulfonyl group’s electronic effects .

Crystallographic and Conformational Insights: The benzodioxole-propanone scaffold (as in ) forms planar molecular arrangements stabilized by C–H···O hydrogen bonds and π-π interactions, which may influence packing efficiency and solubility .

Q & A

Q. Table 1: Crystallographic Parameters (Hypothetical Data)

ParameterValueSource
Space GroupP21/c
Cell Dimensionsa=2.72 Å, b=4.92 Å, c=12.00 Å
R-factor<0.05

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 3.8–4.2 ppm (benzodioxole methylene) .
    • ¹³C NMR : Carbonyl signal at ~200 ppm, sulfonyl-linked carbons at ~140 ppm .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O) and ~1350 cm⁻¹ (S=O) .
  • Mass Spectrometry : Molecular ion peak matching C₁₆H₁₁ClO₅S (calculated m/z 350.02) .

Advanced: How does the sulfonyl group influence this compound’s biological or material properties?

Methodological Answer:
The 4-chlorophenylsulfonyl moiety enhances:

  • Electron-Withdrawing Effects : Stabilizes charge-transfer interactions in materials science (e.g., OLEDs) .
  • Enzyme Binding : The sulfonyl group acts as a hydrogen-bond acceptor, potentially inhibiting kinases or proteases. Compare activity via docking studies with/without sulfonyl modification .
  • Solubility : Polar sulfonyl group improves aqueous solubility for pharmacological assays .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in IC₅₀ values or selectivity may arise from:

  • Assay Conditions : Standardize pH, temperature, and solvent (DMSO vs. aqueous buffers) .
  • Structural Analogues : Compare with chalcone derivatives (e.g., (2E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one) to isolate sulfonyl group effects .
  • Dose-Response Curves : Use nonlinear regression models to validate potency thresholds .

Basic: What purification techniques ensure high yield and purity?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation .
  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray analysis .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm >98% purity .

Advanced: What computational methods predict this compound’s reactivity or stability?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict bond dissociation energies (e.g., sulfonyl group stability) .
  • Molecular Dynamics : Simulate solvation effects in physiological buffers to assess degradation pathways .
  • QSAR Models : Corporate Hammett constants (σ) of substituents (e.g., Cl, OCH₂O) to predict bioactivity trends .

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